molecular formula C19H31NO3 B601848 Fingolimod impurity C CAS No. 296282-46-7

Fingolimod impurity C

Número de catálogo B601848
Número CAS: 296282-46-7
Peso molecular: 321.46
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fingolimod Impurity C, also known by its CAS No 296282-46-7, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . The chemical name of this compound is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid .


Synthesis Analysis

The manufacturing process of Fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities of Fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1 . This structure was identified using LC-MS .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound were discussed in the context of the mechanistic pathways . The process involved the synthesis and isolation of eight process-related impurities .

Aplicaciones Científicas De Investigación

Tratamiento de la esclerosis múltiple

Fingolimod es un modulador del receptor de esfingosina 1-fosfato aprobado para el tratamiento oral de la esclerosis múltiple remitente-recurrente (EMRR), una forma de EM caracterizada por un patrón de exacerbación de los síntomas neurológicos seguido de recuperación {svg_1} {svg_2}.

Evaluación de la biodisponibilidad

El método analítico descrito en un estudio se puede aplicar para evaluar las diferencias interindividuales en la biodisponibilidad de Fingolimod y su metabolito Fingolimod-fosfato, y posiblemente relacionar estas diferencias con la variabilidad interindividual en las respuestas clínicas {svg_3}.

Profilaxis del rechazo del trasplante de órganos

Fingolimod es un agente inmunosupresor que se utiliza para la profilaxis del rechazo del trasplante de órganos {svg_4}.

Inducción de la autofagia

Fingolimod induce la autofagia dependiente del bucle ROS-c-Jun N-terminal quinasa-proteína 53 (ROS-JNK-p53), junto con la apoptosis y la necroptosis, en células de glioblastoma humano. Esta autofagia está mediada por la vía PI3K/Akt/mTOR/p70S6K {svg_5}.

Efectos inhibidores sobre las enzimas de la vía de los esfingolípidos

Además de ejercer efectos inhibidores sobre las enzimas de la vía de los esfingolípidos, fingolimod también inhibe las desacetilasas de histonas, el canal catiónico de potencial transitorio de la subfamilia M miembro 7 (TRMP7), la fosfolipasa A2α citosólica (cPLA2α), reduce los niveles plasmáticos de ácido lisofosfatídico (LPA) y activa la proteína fosfatasa 2A (PP2A) {svg_6}.

Posibles efectos terapéuticos en lesiones y enfermedades del SNC

Los informes experimentales han asociado firmemente el fármaco con efectos terapéuticos potencialmente beneficiosos en enfermedades inmunomoduladoras, lesiones del SNC y enfermedades que incluyen la enfermedad de Alzheimer (EA), la enfermedad de Parkinson (EP), la epilepsia e incluso el cáncer {svg_7}.

Mecanismo De Acción

Fingolimod is a sphingosine-1-phosphate receptor modulator . It initially activates lymphocyte S1P1 via high-affinity receptor binding, yet subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Safety and Hazards

The safety data sheet for Fingolimod Impurity C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Fingolimod Impurity C, like Fingolimod, is likely to interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A)

Cellular Effects

Fingolimod has been shown to have profound effects on T-cell numbers in circulation and the central nervous system, thereby suppressing inflammation and multiple sclerosis . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . It is plausible that this compound may have similar effects.

Molecular Mechanism

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues . This sequesters lymphocytes in the cells of the lymph nodes, preventing them from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Temporal Effects in Laboratory Settings

Fingolimod hydrochloride has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .

Dosage Effects in Animal Models

Fingolimod has shown to have anti-tumor effects for neuroblastoma and renal cell carcinoma, but not for melanoma . It also showed transient antiepileptic effects and longer-lasting anti-cognition decline in an animal model of genetic absence epilepsy .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. Fingolimod is metabolized via three main pathways. The first is rapid and reversible phosphorylation by sphingosine kinases (SPHKs) to fingolimod-phosphate .

Transport and Distribution

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates .

Subcellular Localization

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates . This suggests that this compound may also localize to the extracellular space.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Fingolimod impurity C can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": ["2-amino-2-methylpropan-1-ol", "methyl iodide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water"], "Reaction": ["Step 1: Methylation of 2-amino-2-methylpropan-1-ol with methyl iodide in the presence of sodium hydroxide to yield N-methyl-2-amino-2-methylpropan-1-ol.", "Step 2: Conversion of N-methyl-2-amino-2-methylpropan-1-ol to the corresponding diazonium salt using sulfuric acid and sodium nitrite.", "Step 3: Reaction of the diazonium salt with sodium azide to yield the corresponding azide compound.", "Step 4: Reduction of the azide compound using sodium borohydride to yield the amine intermediate.", "Step 5: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to yield the N-acetyl amine intermediate.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the N-acetyl amine intermediate with ethyl acetate.", "Step 7: Purification of the N-acetyl amine intermediate using magnesium sulfate and evaporation of the solvent to yield Fingolimod impurity C."] }

Número CAS

296282-46-7

Fórmula molecular

C19H31NO3

Peso molecular

321.46

Apariencia

Off-white to Pale Yellow Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

α-​amino-​α-​(hydroxymethyl)​-​4-​octyl- Benzenebutanoic acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.